molecular formula C15H19Cl3O4 B107993 Fenoprop-butotyl CAS No. 19398-13-1

Fenoprop-butotyl

Cat. No.: B107993
CAS No.: 19398-13-1
M. Wt: 369.7 g/mol
InChI Key: HKEDNNONOKONNF-UHFFFAOYSA-N
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Description

Fenoprop-butotyl, also known as 2-butoxyethyl 2-(2,4,5-trichlorophenoxy)propanoate, is a derivative of fenoprop. It is a phenoxypropionic herbicide and synthetic auxin used primarily for the control of woody plants and broad-leaved weeds. This compound is moderately soluble in water and has low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenoprop-butotyl is synthesized through the esterification of fenoprop (2-(2,4,5-trichlorophenoxy)propanoic acid) with 2-butoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: Fenoprop-butotyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fenoprop-butotyl has several applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development due to its role as a synthetic auxin.

    Medicine: Explored for potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the formulation of herbicides for agricultural applications.

Mechanism of Action

Fenoprop-butotyl exerts its effects by mimicking the action of natural auxins, which are plant hormones that regulate growth and development. The compound binds to auxin receptors in plants, leading to the activation of signaling pathways that promote cell elongation, division, and differentiation. This results in the uncontrolled growth of target plants, ultimately leading to their death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its butoxyethyl ester group, which enhances its solubility and stability compared to its parent compound, fenoprop. This modification allows for more effective application and longer-lasting effects in agricultural settings .

Properties

IUPAC Name

2-butoxyethyl 2-(2,4,5-trichlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl3O4/c1-3-4-5-20-6-7-21-15(19)10(2)22-14-9-12(17)11(16)8-13(14)18/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEDNNONOKONNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040349
Record name Fenoprop-butotyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19398-13-1
Record name Fenoprop-butotyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoprop-butotyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoprop-butotyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxyethyl 2-(2,4,5-trichlorophenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENOPROP-BUTOTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483ZJQ5QFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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